molecular formula C10H9N3OS B2902276 N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide CAS No. 477863-66-4

N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2902276
CAS No.: 477863-66-4
M. Wt: 219.26
InChI Key: JWZDFTGTHXYIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and Heterocyclic Core Significance

N-Methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound with the molecular formula C₁₀H₉N₃OS and a molecular weight of 219.27 g/mol . Its structure consists of a 1,2,3-thiadiazole core—a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom—substituted at the 4-position with a phenyl group and at the 5-position with a methyl carboxamide moiety. The thiadiazole ring exhibits planar geometry, with delocalized π-electrons contributing to its stability and reactivity.

The 1,2,3-thiadiazole system is distinct among heterocycles due to its unique electronic configuration. The sulfur atom introduces polarity, while the nitrogen atoms enable hydrogen bonding and dipole-dipole interactions, making the compound amenable to biological targeting. The phenyl group at position 4 enhances lipophilicity, potentially improving membrane permeability, whereas the carboxamide group at position 5 provides a site for hydrogen bonding with enzymatic targets.

Table 1: Key Structural and Physicochemical Properties

Property Value
Molecular Formula C₁₀H₉N₃OS
Molecular Weight 219.27 g/mol
Heterocyclic Core 1,2,3-Thiadiazole
Substituents 4-Phenyl, 5-Methylcarboxamide
Purity >90% (reported)

Historical Context and Evolution in Medicinal Chemistry

The chemistry of 1,2,3-thiadiazoles dates to the late 19th century, but systematic exploration began with the Hurd-Mori synthesis in 1956, which involved cyclization of hydrazones using thionyl chloride. This method revolutionized access to 1,2,3-thiadiazole derivatives, including this compound. Early studies focused on the thermal stability of the thiadiazole ring and its decomposition pathways, which release nitrogen gas—a property exploited in agrochemical applications.

In the 21st century, advances in synthetic chemistry enabled precise functionalization of the thiadiazole core. For example, the use of N-arylhydrazones and optimized cyclization conditions improved yields and selectivity. The compound’s methyl carboxamide group was likely introduced to modulate solubility and bioavailability, addressing limitations of earlier thiadiazole derivatives. Recent interest in this scaffold stems from its potential as a bioisostere for carboxylic acids or other heterocycles in drug design, particularly in antimicrobial and anticancer agents.

Theoretical Basis for Biological Activity

The biological activity of this compound arises from its ability to interact with cellular targets through multiple mechanisms:

  • Electronic Effects : The electron-withdrawing thiadiazole ring polarizes adjacent bonds, enhancing electrophilicity at the 4- and 5-positions. This facilitates covalent or non-covalent interactions with nucleophilic residues in enzymes.
  • Hydrogen Bonding : The carboxamide group can act as both a hydrogen bond donor (via the NH group) and acceptor (via the carbonyl oxygen), mimicking peptide bonds in substrate-enzyme interactions.
  • Aromatic Stacking : The phenyl group enables π-π stacking with aromatic residues in protein binding pockets, stabilizing ligand-receptor complexes.

Computational studies suggest that the methyl group on the carboxamide moiety reduces metabolic degradation by shielding the amide bond from hydrolytic enzymes. Additionally, the sulfur atom may participate in redox reactions, potentially modulating oxidative stress pathways.

Synthetic Pathway (Hurd-Mori Reaction)
The compound is synthesized via cyclization of a substituted hydrazone precursor with thionyl chloride:

  • Hydrazone formation: Reaction of a ketone or aldehyde with a hydrazine derivative.
  • Cyclization: Treatment with SOCl₂ induces ring closure, forming the thiadiazole core.

This method has been optimized to achieve yields exceeding 90% for related derivatives.

Properties

IUPAC Name

N-methyl-4-phenylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-11-10(14)9-8(12-13-15-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZDFTGTHXYIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=NS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 5-carboxylic acid substituted thiadiazole with thionyl chloride to obtain the corresponding 5-carbonyl chloride derivative. This intermediate is then combined with glycine to afford the carboxamide derivative . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiadiazoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives.

Scientific Research Applications

N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Structural Insights :

  • Phenyl vs. Heteroaryl Substituents : BTP2 replaces the phenyl group with a pyrazolyl-trifluoromethylphenyl moiety, enhancing its potency as a SOCE inhibitor . In contrast, tradinil’s chloro-methylphenyl group optimizes its interaction with plant pathogens .

Pharmacological Activity

  • BTP2 : Inhibits SOCE by targeting Orai1 and TRPC3 channels, with IC₅₀ values in the low micromolar range . It blocks calcium influx in Jurkat T cells and endothelial progenitors .
  • Org 214007-0: Acts as a non-steroidal glucocorticoid receptor modulator with anti-inflammatory properties, leveraging its methyl-thiadiazole-carboxamide group for receptor binding .
  • Tradinil : Activates systemic acquired resistance in plants, suggesting a role in pathogen defense .

Comparative Efficacy :
While BTP2 and Org 214007-0 exhibit well-characterized mechanisms, the target compound’s biological profile remains underexplored. Its structural simplicity relative to Org 214007-0 may limit receptor selectivity but could offer advantages in synthetic accessibility .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : BTP2’s trifluoromethyl groups increase hydrophobicity, enhancing cell membrane penetration . The target compound’s methyl-phenyl substitution likely offers intermediate lipophilicity.
  • Transport Mechanisms : β-carboline alkaloids structurally resembling MPTP (a neurotoxin) utilize OCT/OCTN transporters for blood-brain barrier penetration . Whether this compound shares similar transport mechanisms remains unstudied.

Biological Activity

N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The unique structural features of these compounds allow for various interactions with biological targets, making them valuable in medicinal chemistry .

Anticancer Activity

This compound has shown promising results in anticancer studies. Various derivatives of thiadiazole have been reported to exhibit potent cytotoxic effects against a range of cancer cell lines. For instance:

  • Mechanism of Action : Thiadiazole compounds often induce apoptosis in cancer cells and can disrupt cell cycle progression. Research indicates that certain derivatives lead to G2/M phase arrest in cancer cells .
  • Case Studies :
    • A study highlighted that thiadiazole derivatives significantly reduced the viability of breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . Compounds similar to N-methyl-4-phenyl showed IC50 values indicating effective inhibition of cell proliferation.
    • Another investigation revealed that specific derivatives induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated notable antimicrobial properties:

  • Antibacterial Effects : Some studies report significant activity against Gram-positive bacteria such as Staphylococcus aureus. For instance:
    CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
    N-methyl derivative1.95–15.62 µg/mL1–4 µg/mL
    This indicates a lethal effect on bacterial strains, outperforming traditional antibiotics like nitrofurantoin .

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiadiazole derivatives are associated with several other pharmacological activities:

  • Antiviral Activity : Certain thiadiazoles have shown efficacy against viral infections by inhibiting viral replication.
  • Anti-inflammatory Properties : Compounds have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective roles in models of neurodegeneration .

Q & A

Q. How are crystallographic data for thiadiazole derivatives processed and validated?

  • Workflow :

Data Collection : High-resolution (≤0.8 Å) X-ray diffraction at 100 K.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.

Validation : CheckCIF reports to ensure compliance with IUCr standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.